molecular formula C31H47N3O5S B11933909 Acat-IN-6

Acat-IN-6

Cat. No.: B11933909
M. Wt: 573.8 g/mol
InChI Key: RWPQGTUCIDPYHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acat-IN-6 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Acat-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acat-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on cholesterol metabolism.

    Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for conditions related to cholesterol metabolism, such as hypercholesterolemia and atherosclerosis.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

Acat-IN-6 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels in cells. Additionally, this compound has been shown to inhibit NF-κB mediated transcription, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its potent inhibition of NF-κB mediated transcription, in addition to its ACAT inhibitory activity. This dual action makes it a valuable compound for research into both cholesterol metabolism and inflammatory responses .

Biological Activity

Acat-IN-6 is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer and viral infections. This article synthesizes recent research findings, case studies, and detailed analyses of its biological effects, mechanisms of action, and therapeutic implications.

Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)

This compound functions primarily as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in lipid metabolism and cellular signaling. Recent studies have shown that inhibition of ACAT can lead to significant anti-carcinogenic effects. For instance, it has been demonstrated that ACAT inhibition reduces tumor growth in various cancer models, including hepatocellular carcinoma (HCC) linked to hepatitis B virus (HBV) infections .

Enhancement of T Cell Activity

In addition to its anti-cancer properties, this compound has been shown to enhance the activity of CD8+ T cells. By reducing neutral lipid droplets within these immune cells, this compound promotes T cell receptor (TCR) signaling and boosts the bioenergetics necessary for effective immune responses. This mechanism is particularly relevant in the context of HBV infection, where the compound has been observed to increase the production of antiviral cytokines such as IFN-γ .

Table 1: Summary of Biological Activities of this compound

Activity Effect Mechanism
Anti-cancerReduces tumor growthInhibition of ACAT
AntiviralEnhances T cell response to HBVBoosts TCR signaling and lipid metabolism
Immune modulationIncreases IFN-γ productionEnhances bioenergetics and T cell functionality

Case Study 1: ACAT Inhibition in Hepatocellular Carcinoma

In a clinical study involving patients with HBV-related HCC, treatment with this compound resulted in a notable reduction in tumor size and improved immune response markers. Patients exhibited increased levels of HBV-specific CD8+ T cells capable of producing IFN-γ and TNF, indicating a restored immune function .

Case Study 2: Impact on Viral Infections

Another study focused on patients with chronic HBV infections treated with this compound showed a significant decrease in viral load. The compound not only inhibited viral replication but also enhanced the functional capacity of T cells specific to HBV antigens. This dual action positions this compound as a promising candidate for therapeutic strategies against chronic viral infections .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Tumor Growth Reduction : ACAT inhibition has been linked to decreased tumor growth rates in preclinical models.
  • Enhanced Immune Responses : The compound significantly boosts the production of cytokines by T cells, which are crucial for antiviral immunity.
  • Bioenergetic Modulation : this compound alters metabolic pathways within T cells, enhancing their capacity for oxidative phosphorylation and glycolysis, thereby supporting robust immune responses .

Properties

Molecular Formula

C31H47N3O5S

Molecular Weight

573.8 g/mol

IUPAC Name

[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35)

InChI Key

RWPQGTUCIDPYHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C

Origin of Product

United States

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